molecular formula C11H13BrOS B13478926 1-((4-Bromophenyl)thio)-3-methylbutan-2-one

1-((4-Bromophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13478926
M. Wt: 273.19 g/mol
InChI Key: DCCHHXNSSBPIII-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-bromothiophenol with a suitable ketone under controlled conditions. One common method is the nucleophilic substitution reaction where 4-bromothiophenol reacts with 3-methylbutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Bromophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)thio)-3-methylbutan-2-one and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    4-Bromothiophenol: Shares the bromophenylthio moiety but lacks the butanone structure.

    3-Methylbutan-2-one: Contains the butanone structure but lacks the bromophenylthio group.

    Sulfoxides and Sulfones: Oxidized derivatives of thioethers, including 1-((4-Bromophenyl)thio)-3-methylbutan-2-one.

Uniqueness: this compound is unique due to the combination of its bromophenylthio and butanone moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-(4-bromophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

DCCHHXNSSBPIII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=C(C=C1)Br

Origin of Product

United States

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